molecular formula C15H11BrN2O2 B8694675 Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B8694675
M. Wt: 331.16 g/mol
InChI Key: FPABDHHNGZLLOP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)11-7-14-17-13(9-18(14)8-12(11)16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

FPABDHHNGZLLOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1Br)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 40 mL pressure rated scintillation vial was charged with methyl 2-amino-5-bromoisonicotinate (500 mg, 2.16 mmol) and 2-bromo-1-phenylethanone (474 mg, 2.38 mmol). The mixture was partially dissolved in ethanol (10.8 mL) and the reaction vessel was placed in a reaction block preheated to 100° C. The reaction mixture was let stir overnight. After heating for 18 hours, LCMS showed complete conversion of the starting material to a major peak with the desired mass (m/z=332 [M+H]+). The mixture was allowed to come to ambient temperature. After several hours a red precipitate had formed and was filtered. The solid was dried in open air overnight. Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate (400 mg, 1.208 mmol, 55.8% yield) was collected as a red solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.12 (1H, s), 8.58 (1H, s), 8.18 (1H, s), 8.01 (2H, dd, J=8.28, 1.25 Hz), 7.53 (2H, t, J=7.53 Hz), 7.41-7.47 (1H, m), 3.93 (3H, s). Mass found 332 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromoacetophenone (17.29 g, 87 mmol) and NaHCO3 (8.03 g, 96 mmol) were added to a solution of methyl 2-amino-5-bromoisonicotinate (20.07 g, 87 mmol) in methanol (240 ml), and the mixture was heated to reflux (5 h). After cooling to r.t., water (75 ml) was added, and the brown suspension was stirred (15 min) and filtered. The precipitate was washed with a small amount of methanol. The title compound (10.11 g, 35%) was dried under vacuum and was used in the next step without further purification.
Quantity
17.29 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
20.07 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

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